

Understanding the Stokes Shift of ATTO 465 Fluorescent Dye: A Technical Guide

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Compound of Interest

Compound Name: ATTO 465 NHS ester

Cat. No.: B15555657

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This technical guide provides a comprehensive overview of the photophysical properties of the ATTO 465 fluorescent dye, with a particular focus on its Stokes shift. Designed for researchers, scientists, and drug development professionals, this document delves into the core characteristics of ATTO 465, details experimental protocols for its analysis, and presents visual workflows to facilitate understanding.

Core Properties of ATTO 465

ATTO 465 is a fluorescent label derived from the acriflavine dye family, noted for its strong absorption, high fluorescence quantum yield, and significant thermal and photostability.[1][2][3] A key characteristic of this dye in aqueous solutions is its large Stokes shift, which is a crucial attribute for fluorescence-based applications that demand high sensitivity and signal-to-noise ratios.[4][5] The dye is moderately hydrophilic and can be effectively excited by light sources in the 420 nm to 465 nm range.[1][5][6]

Quantitative Data Summary

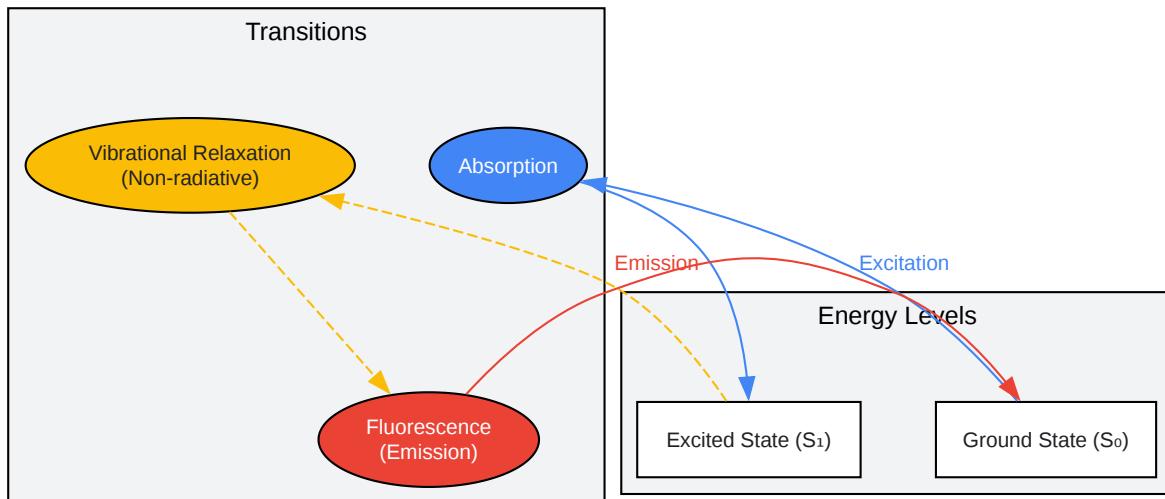
The essential photophysical parameters of ATTO 465 are summarized in the table below. These values are critical for selecting appropriate excitation sources and emission filters, as well as for the quantitative analysis of fluorescence data.

Property	Value	Unit
Maximum Excitation Wavelength (λ_{ex})	453	nm
Maximum Emission Wavelength (λ_{em})	505 - 508	nm
Stokes Shift	52 - 55	nm
Molar Extinction Coefficient (ϵ)	7.5×10^4	$\text{M}^{-1}\text{cm}^{-1}$
Fluorescence Quantum Yield (Φ)	70 - 75	%
Fluorescence Lifetime (τ)	5.0	ns

Data compiled from multiple sources.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

The Stokes Shift Explained

The Stokes shift is the difference in wavelength between the maximum of the absorption (or excitation) spectrum and the maximum of the emission spectrum for the same electronic transition.[\[4\]](#) This phenomenon is fundamental to the high sensitivity of fluorescence detection, as it enables the separation of the emitted fluorescence signal from the excitation light.



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Caption: Conceptual diagram of the Stokes shift.

Experimental Protocol: Determination of Stokes Shift

The Stokes shift is determined by measuring the excitation and emission spectra of the fluorescent dye.

Materials and Equipment

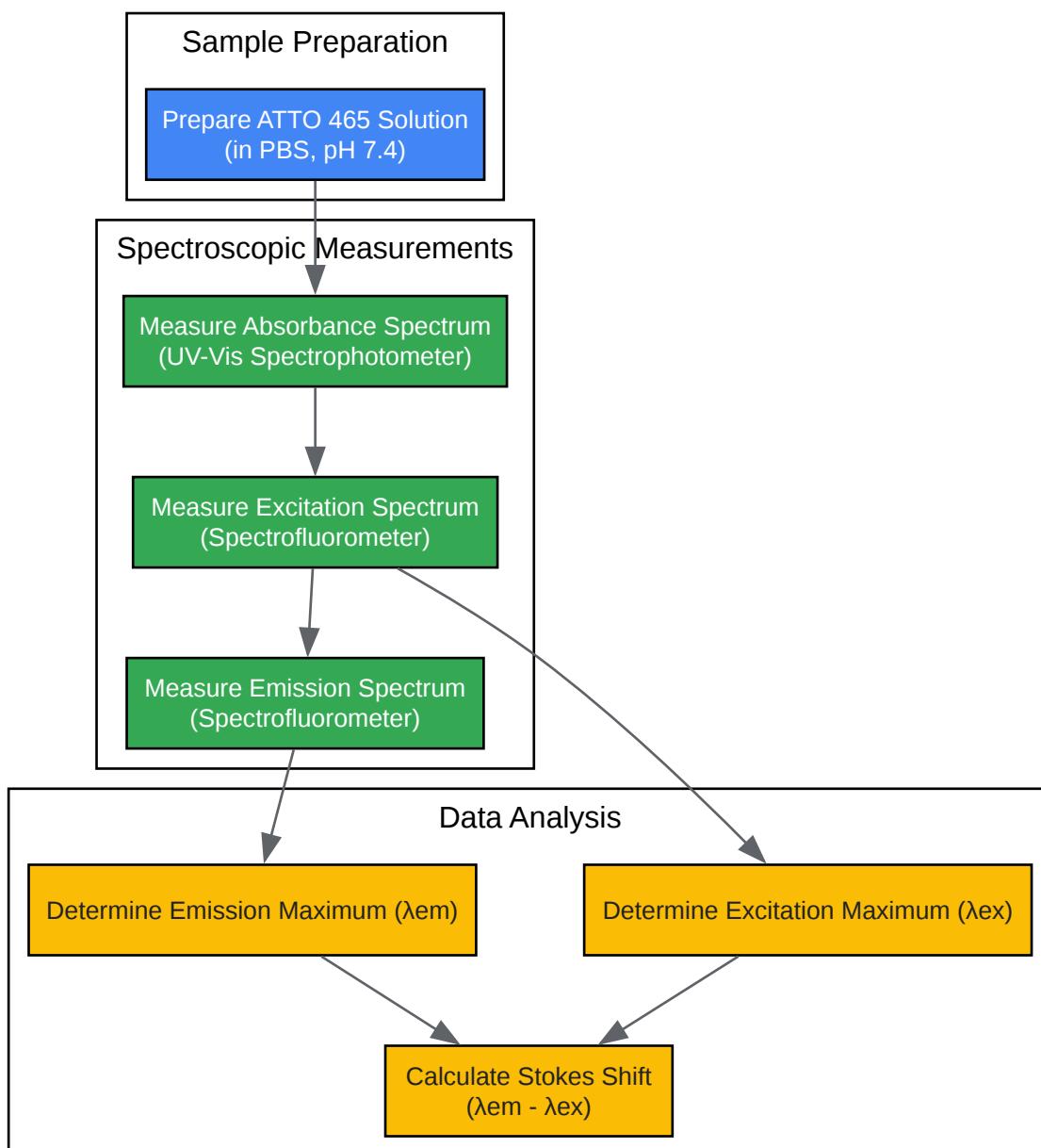
- Spectrofluorometer with a monochromatic excitation source and an emission detector
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)
- ATTO 465 dye
- Phosphate-buffered saline (PBS), pH 7.4

Procedure

- Solution Preparation: Prepare a dilute solution of ATTO 465 in PBS (pH 7.4). The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation maximum to avoid inner filter effects.
- Absorbance Spectrum: Record the absorbance spectrum of the ATTO 465 solution using a UV-Vis spectrophotometer to determine the absorption maximum (λ_{abs}).
- Excitation Spectrum Measurement:
 - Set the emission wavelength of the spectrofluorometer to the expected emission maximum (e.g., 508 nm).
 - Scan a range of excitation wavelengths (e.g., 350 nm to 500 nm).
 - The resulting spectrum will show the relative fluorescence intensity at different excitation wavelengths, and the peak of this spectrum corresponds to the excitation maximum (λ_{ex}).
- Emission Spectrum Measurement:
 - Set the excitation wavelength of the spectrofluorometer to the determined excitation maximum ($\lambda_{ex} = 453$ nm).
 - Scan a range of emission wavelengths (e.g., 470 nm to 650 nm).
 - The resulting spectrum is the fluorescence emission spectrum, and its peak corresponds to the emission maximum (λ_{em}).
- Stokes Shift Calculation: Calculate the Stokes shift using the following formula: Stokes Shift (nm) = $\lambda_{em} - \lambda_{ex}$

Experimental Workflow Visualization

The following diagram illustrates the workflow for determining the Stokes shift of a fluorescent dye.

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Caption: Workflow for Stokes shift determination.

Conclusion

ATTO 465 is a versatile and robust fluorescent dye with photophysical properties that are well-suited for a variety of demanding applications in modern biological research and drug development.^[1] Its strong absorption, high quantum yield, good photostability, and particularly its large Stokes shift, make it an excellent choice for sensitive and quantitative fluorescence-

based assays.[\[1\]](#)[\[6\]](#) By following the detailed protocols provided in this guide, researchers can effectively utilize ATTO 465 to advance their scientific investigations.

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